molecular formula C18H22O2 B1346820 4,4'-(4-Methylpentane-2,2-diyl)diphenol CAS No. 6807-17-6

4,4'-(4-Methylpentane-2,2-diyl)diphenol

Cat. No. B1346820
CAS RN: 6807-17-6
M. Wt: 270.4 g/mol
InChI Key: VHLLJTHDWPAQEM-UHFFFAOYSA-N
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Scientific Research Applications

Infrared Temperature Studies in Polymer Chemistry

A study by Coleman et al. (1997) focused on the infrared temperature studies of polyurea formed from 2-methylpentane-1,5-diamine and 4,4′-methylenebis(phenyl isocyanate), along with two model diureas. This research was pivotal in understanding the infrared changes observed in ordered and disordered hydrogen-bonded ureas, contributing significantly to the field of polymer chemistry (Coleman et al., 1997).

Spectrophotometric Analysis in Chemistry

Singh et al. (1985) presented a method for the spectrophotometric determination of cobalt(II) based on the ion-pair formation with neotetrazolium chloride, where 4-methylpentan-2-one was used. This method contributed to analytical chemistry, particularly in the selective determination of cobalt in nickel wire alloys (Singh et al., 1985).

Fluorescence Studies in Chemical Physics

The fluorescence properties of 4-methyl-2,6-diacetylphenol in 3-methylpentane were studied by Mitra et al. (1994). This research provided insights into the temperature and excitation wavelength-dependent fluorescence quantum yield, contributing to the understanding of molecular fluorescence in chemical physics (Mitra et al., 1994).

Polymer Science and Characterization

Raghu et al. (2007) synthesized novel polyurethanes based on 2,2′-[1,4-phenylenebis(nitrilomethylylidene)]diphenol and 2,2′-[4,4′-methylene-di-2-methylphenylene-1,1′-bis(nitrilomethylylidene)]diphenol. This study significantly contributed to the field of polymer science by characterizing the acoustic properties and solubility of these polyurethanes, enhancing our understanding of polymer materials (Raghu et al., 2007).

Development of Aromatic Polyesters

Nagane et al. (2019) synthesized a partially bio-based bisphenol with pendant azido groups, including 4,4′-(5-azidopentane-2,2-diyl) diphenol. This development in aromatic polyesters played a crucial role in advancing materials science, especially in the context of bio-based polymers (Nagane et al., 2019).

Environmental Science and Adsorption StudiesLiu et al. (

  • conducted a study on the adsorption of 4,4′-(Propane-2,2-diyl)diphenol from aqueous solutions using a covalent triazine-based framework. Their research highlighted the potential of using such frameworks for environmental cleanup, especially for adsorbing compounds that disrupt endocrine function (Liu et al., 2013).

Nuclear Magnetic Resonance in Polymer Analysis

Jasse et al. (1977) analyzed the carbon-13 nuclear magnetic resonance spectrum of polystyrene using model molecules such as 2,4-diphenylpentane. This study provided deeper insights into the chemical sequences and structural analysis of polymers, enhancing the understanding of polymer chemistry (Jasse et al., 1977).

Chemical Synthesis and Characterization

Sun et al. (2018) synthesized 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, providing a methodology for selective chemical synthesis and comprehensive structural characterization. This research contributed to the field of organic synthesis and characterization (Sun et al., 2018).

Development of Aromatic Polycarbonates

Nagane et al. (2019) again contributed to the field by synthesizing aromatic polycarbonates bearing pendant maleimide groups, which were characterized for their chemical modification potential. This research opened new avenues in the development and application of functional polymers (Nagane et al., 2019).

properties

IUPAC Name

4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLLJTHDWPAQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029282
Record name 4,4'-(4-Methylpentane-2,2-diyl)diphenol
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Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(4-Methylpentane-2,2-diyl)diphenol

CAS RN

6807-17-6
Record name 4,4′-(1,3-Dimethylbutylidene)bis[phenol]
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Record name 4,4'-(4-Methylpentane-2,2-diyl)diphenol
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Record name Phenol, 4,4'-(1,3-dimethylbutylidene)bis-
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Record name 4,4'-(4-Methylpentane-2,2-diyl)diphenol
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Record name 2,2-bis(4'-hydroxyphenyl)-4-methylpentane
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Record name 4,4'-(1,3-Dimethylbutylidene)diphenol
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Record name 4,4'-(4-METHYLPENTANE-2,2-DIYL)DIPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Vinković, D Ašperger, B Babić, G Prišćana - BOOK OF ABSTRACTS - bib.irb.hr
The use of thermochromic ink is growing daily, but they contain pseudoestrogenic compounds that have a harmful effect on the human health. Common pseudoestrogenic compounds …
Number of citations: 2 www.bib.irb.hr
FM McRobb, I Kufareva, R Abagyan - Toxicological Sciences, 2014 - academic.oup.com
Endocrine disrupting chemicals (EDCs) pose a significant threat to human health, society, and the environment. Many EDCs elicit their toxic effects through nuclear hormone receptors, …
Number of citations: 41 academic.oup.com
FM McRobb, I Kufareva, R Abagyan - academia.edu
Endocrine disrupting chemicals (EDCs) pose a significant threat to human health, society and the environment. Many EDCs elicit their toxicological effects through nuclear hormone …
Number of citations: 0 www.academia.edu
C Liu, B Zhang, M Sun, X Liu, X Zhang, J Li… - European Polymer …, 2021 - Elsevier
High melting temperature of most bisphthalonitrile monomers are a challenging problem in processing, especially for the preparation of adhesives. The present work introduces the “…
Number of citations: 4 www.sciencedirect.com
DV Huynh - 2022 - harvest.usask.ca
Ribonucleic acid (RNA) splicing removes non-coding regions of deoxyribonucleic acid (DNA) from a transcribed messenger RNA (mRNA) strand which is required for gene expression. …
Number of citations: 0 harvest.usask.ca
G Prišćan - 2020 - repozitorij.unizg.hr
Uporaba termokromnih boja je svakim danom u porastu, no one sadrže pseudoestrogene spojeve koji imaju štetno djelovanje na ljudski organizam. Vrlo česti pseudoestrogeni spojevi …
Number of citations: 4 repozitorij.unizg.hr
M Butorac - 2023 - zir.nsk.hr
Cilj ovog rada bio je odrediti maseni udio traženih analita, bisfenola A, benzofenona i 4, 4'-(4-metilpentan-2, 2-diil) difenola u uzorcima termokromnih boja te u uzorcima otisaka …
Number of citations: 6 zir.nsk.hr

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